

understanding the mushroom alcohol 1-octen-3-ol

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Compound of Interest

Compound Name: 1-Octen-3-Ol

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An In-depth Technical Guide to 1-Octen-3-ol Authored by Gemini

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Abstract

1-Octen-3-ol, colloquially known as mushroom alcohol, is a volatile organic compound of significant interest across diverse scientific disciplines, including chemical synthesis, food science, and neurobiology.[1] This guide provides a comprehensive technical overview of **1-octen-3-ol**, detailing its chemical and physical properties, biosynthesis, and laboratory synthesis methodologies. It further explores its physiological effects, particularly its neurotoxicity and its role as a semiochemical in insects. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of quantitative data, experimental protocols, and visual representations of key pathways.

Introduction

1-Octen-3-ol (C₈H₁₆O) is a secondary alcohol derived from 1-octene, first isolated in 1936 from crushed matsutake mushrooms.[2][3] It is a chiral molecule, existing as two enantiomers: (R)-(-)-**1-octen-3-ol** and (S)-(+)-**1-octen-3-ol**. [2][3] The (R)-enantiomer is predominantly responsible for the characteristic earthy, mushroom-like aroma, while the (S)-enantiomer

possesses a more moldy, grassy scent.[4] This compound is naturally produced by a variety of plants and fungi and is a key aroma component in many foods, including mushrooms, cheeses, and some fruits.[3][5] Beyond its sensory properties, **1-octen-3-ol** is a potent insect attractant and has been implicated in the neurodegenerative processes, making it a molecule of interest for both pest control and neurological research.[6][7]

Chemical and Physical Properties

1-Octen-3-ol is a colorless to pale yellow liquid with a distinct mushroom-like odor, detectable at concentrations as low as 1 part per billion.[3][5] It has limited solubility in water but is soluble in organic solvents such as ethanol and chloroform.[3][6]

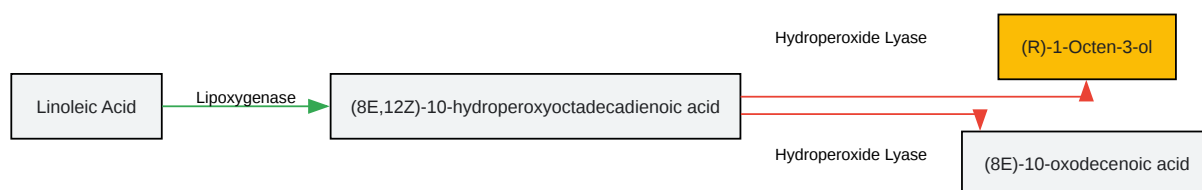
Table 1: Physical and Chemical Properties of **1-Octen-3-ol**

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₆ O	[3]
Molecular Weight	128.21 g/mol	[6]
Density	0.837 g/mL at 20 °C	[3]
Boiling Point	84-85 °C at 25 mmHg	[3][8]
Melting Point	-49 °C	[8]
Refractive Index	1.437 (n ₂₀ /D)	[8]
Vapor Pressure	1 hPa at 20 °C	[8]
Flash Point	142 °F (61.1 °C)	[8]
Water Solubility	Not miscible or difficult to mix	[8]
Odor Threshold	~1 ppb	[3]

Biosynthesis of (R)-1-Octen-3-ol

The primary biosynthetic pathway of (R)-**1-octen-3-ol** in fungi involves the enzymatic degradation of linoleic acid.[2] This process is initiated by the enzyme lipoxygenase, which catalyzes the peroxidation of linoleic acid to form a hydroperoxide intermediate.[2][9]

Subsequently, a hydroperoxide lyase cleaves this intermediate to yield (R)-**1-octen-3-ol** and 10-oxo-trans-8-decenoic acid.[9]



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Biosynthesis of (R)-**1-octen-3-ol** from linoleic acid.

Laboratory Synthesis

Several methods for the laboratory synthesis of **1-octen-3-ol** have been established, with the Grignard reaction and the selective reduction of 1-octen-3-one being the most common.[2][10][11]

Grignard Reaction

This method involves the reaction of a Grignard reagent, such as amylmagnesium bromide, with acrolein.[2][5] The reaction yields racemic **1-octen-3-ol** with reported yields of around 65%.[10][11]



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General workflow for the Grignard synthesis of **1-octen-3-ol**.

Selective Reduction of 1-Octen-3-one

A more efficient method involves the selective reduction of the carbonyl group in 1-octen-3-one, which can achieve yields of up to 90%.[10][11] This method is advantageous due to its higher yield and the relative ease of obtaining the starting ketone.[10]

Analytical Methodologies

Gas chromatography-based methods are predominantly used for the quantification and analysis of **1-octen-3-ol**.[\[1\]](#)

Experimental Protocol: Gas Chromatography-Mass Spectrometry/Flame Ionization Detection (GC-MS/FID)

This protocol provides a robust method for both the qualitative and quantitative analysis of **1-octen-3-ol**.[\[1\]](#)

- Instrumentation: A gas chromatograph equipped with a mass spectrometer and a flame ionization detector.
- Column: A suitable capillary column, such as a DB-5 or equivalent.
- Injector: Split/splitless injector at 250°C with a split ratio of 20:1.[\[1\]](#)
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[\[1\]](#)
- Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, then ramped to 240°C at a rate of 10°C/min, and held for 5 minutes.[\[1\]](#)
- Detection:
 - MS: Full scan mode over a mass range of m/z 35-350.
 - FID: Detector temperature of 250°C.
- Quantification: The concentration is determined by comparing the peak area of **1-octen-3-ol** to that of an internal standard.[\[1\]](#)

Table 2: Quantitative Performance Data for **1-Octen-3-ol** Analysis by GC-MS/FID

Analyte	Nominal Concentration (PPM)	Reported FID Amount (PPM)	Reported MSD Amount (PPM)	Recovery Rate (FID)	Recovery Rate (MSD)
1-Octen-3-ol	10	9.78	9.87	97.8%	98.7%
1-Octen-3-ol	50	48.65	48.11	97.3%	96.2%
1-Octen-3-ol	100	95.07	95.49	95.1%	95.5%

Data sourced from a validation study by the Alcohol and Tobacco Tax and Trade Bureau.[\[1\]](#)

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

This technique is particularly useful for extracting and analyzing volatile compounds like **1-octen-3-ol** from complex matrices.[\[1\]](#)

- Instrumentation: A GC-MS system equipped with an autosampler capable of performing HS-SPME.[\[1\]](#)
- SPME Fiber: A fiber coated with a suitable stationary phase (e.g., PDMS/DVB).
- Sample Preparation: The sample is placed in a sealed vial and heated to a specific temperature to allow the volatile compounds to partition into the headspace.
- Extraction: The SPME fiber is exposed to the headspace for a defined period to adsorb the analytes.

- Desorption: The fiber is then inserted into the hot GC inlet, where the adsorbed compounds are thermally desorbed and transferred to the analytical column.
- GC-MS Analysis: The analysis proceeds as described in the GC-MS/FID protocol.

Physiological Effects and Toxicity

1-Octen-3-ol exhibits a range of physiological effects, from being a potent insect attractant to a neurotoxic agent in mammals.

Role as an Insect Attractant

1-Octen-3-ol is a well-documented kairomone, a chemical substance emitted by one species that benefits another, for many biting insects, including mosquitoes and tsetse flies.[6] It is a component of human breath and sweat, and its presence, often in synergy with carbon dioxide, guides these insects to their hosts.[6] The (R)-enantiomer is generally more attractive to a wider range of mosquito species.[12]



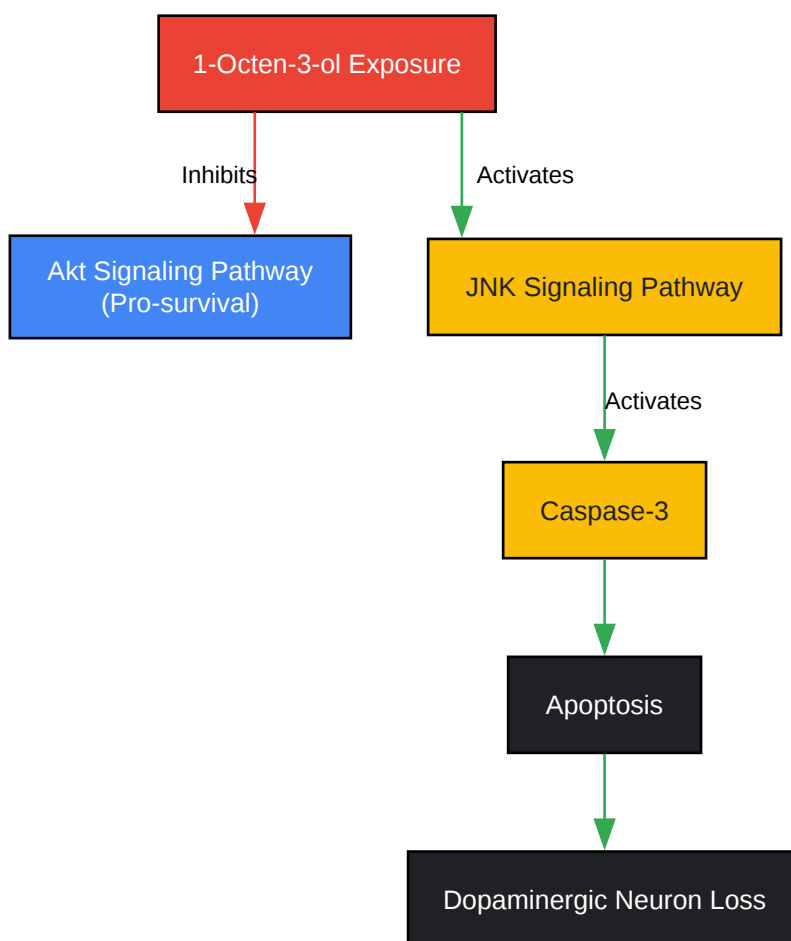
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Logical relationship of **1-octen-3-ol** in insect host-seeking behavior.

Neurotoxicity

Studies, particularly using the fruit fly (*Drosophila melanogaster*) model, have demonstrated the neurotoxic effects of **1-octen-3-ol**. [7][13] Exposure to this compound has been shown to cause the loss of dopaminergic neurons, a hallmark of Parkinson's disease. [7][13] The proposed mechanism involves the disruption of dopamine homeostasis. [13][14]

The neurotoxic effects of **1-octen-3-ol** are modulated by several key signaling pathways. Exposure to **1-octen-3-ol** has been shown to activate the JNK and caspase-3 dependent apoptotic pathways while inhibiting the pro-survival Akt signaling pathway in *Drosophila*. [7]



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Signaling pathways involved in **1-octen-3-ol**-mediated neurotoxicity.

Toxicity Data

1-Octen-3-ol is classified as harmful if swallowed and can cause skin and eye irritation.[15][16] Acute exposure can lead to irritation of the eyes and respiratory system, headache, and nausea.[17]

Table 3: Acute Toxicity of **1-Octen-3-ol**

Route	Species	Value	Reference(s)
Oral LD50	Rat	340 mg/kg	[15]
Dermal LD50	Rabbit	3300 mg/kg	[8]
Intravenous LD50	Mouse	56 mg/kg	[15]

Conclusion

1-Octen-3-ol is a multifaceted molecule with significant implications in various scientific fields. Its distinct aroma profile makes it a key component in the food and fragrance industries, while its role as an insect attractant is crucial for the development of pest control strategies. Furthermore, its demonstrated neurotoxicity highlights the need for further research into its mechanism of action and its potential role as an environmental factor in neurodegenerative diseases. This guide has provided a comprehensive overview of the current technical knowledge on **1-octen-3-ol**, serving as a valuable resource for the scientific community.

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